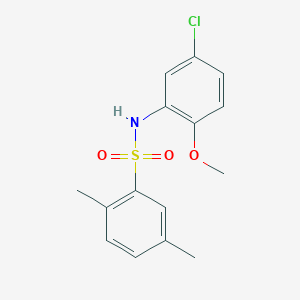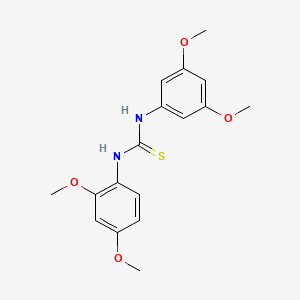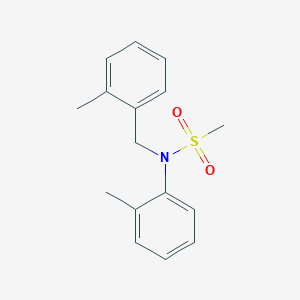![molecular formula C16H16N2O2S B5753938 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as MPAA, is a chemical compound with potential applications in medical research. It is a member of the thioamide family, which has been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have potential applications in medical research, particularly in the area of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and the inhibition of angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide may also induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several possible future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods and purification techniques. Another area of interest is the investigation of the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, which may lead to the development of more effective cancer treatments. Additionally, the potential use of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesemethoden
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-methylaniline with carbon disulfide, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of 2-phenoxyacetic acid with the intermediate compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-5-6-10-14(12)17-16(21)18-15(19)11-20-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJGVTVACNARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)



![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)


![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)